molecular formula C12H14ClNO2 B14659490 4-Chloro-N-(3-hydroxypropyl)cinnamamide CAS No. 43196-33-4

4-Chloro-N-(3-hydroxypropyl)cinnamamide

Cat. No.: B14659490
CAS No.: 43196-33-4
M. Wt: 239.70 g/mol
InChI Key: IBPICLCQJXBWSS-QPJJXVBHSA-N
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Description

4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family This compound is characterized by the presence of a chloro group at the 4-position of the cinnamamide backbone and a hydroxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cinnamamide double bond can be reduced to form saturated amides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted cinnamamides.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-(3-hydroxypropyl)cinnamamide is unique due to the presence of both the chloro and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

43196-33-4

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide

InChI

InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+

InChI Key

IBPICLCQJXBWSS-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCO)Cl

Origin of Product

United States

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